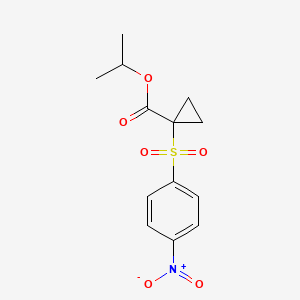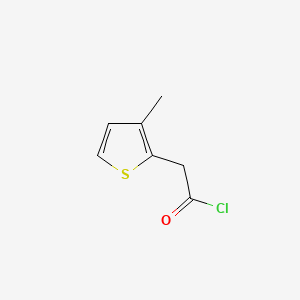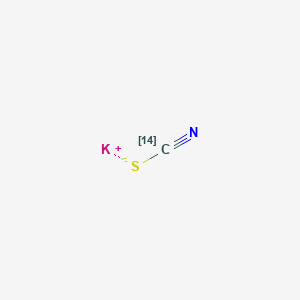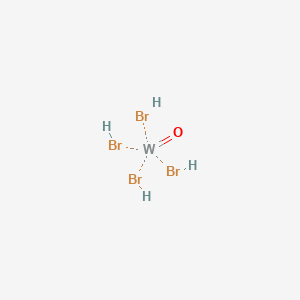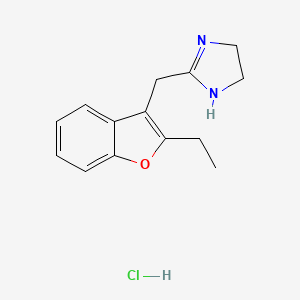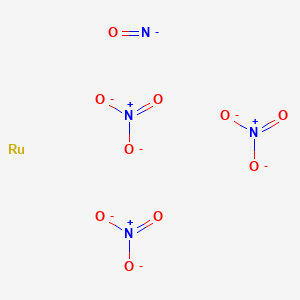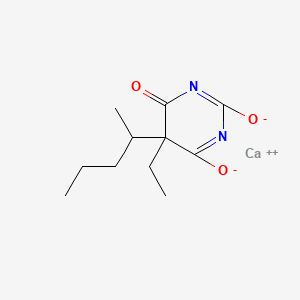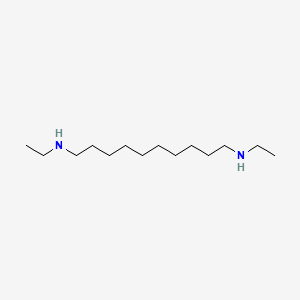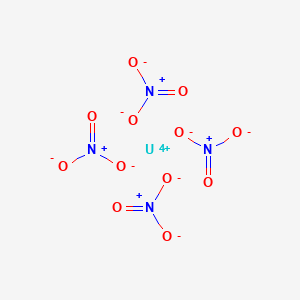
Nitric acid, uranium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, uranium salt, commonly known as uranyl nitrate, is a water-soluble yellow uranium salt with the chemical formula UO₂(NO₃)₂. It is primarily used in the nuclear industry for the reprocessing of nuclear fuels. The compound is formed by dissolving uranium salts in nitric acid, resulting in a highly soluble and reactive substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uranyl nitrate can be synthesized by reacting uranium salts with nitric acid. The reaction typically involves dissolving uranium dioxide (UO₂) or uranium trioxide (UO₃) in concentrated nitric acid. The reaction conditions include maintaining a controlled temperature and concentration of nitric acid to ensure complete dissolution and formation of uranyl nitrate .
Industrial Production Methods
In industrial settings, uranyl nitrate is produced by dissolving decladded spent nuclear fuel rods or yellowcake (a type of uranium concentrate powder) in nitric acid. This process is part of the nuclear fuel reprocessing cycle, where uranyl nitrate is further processed to separate and prepare uranium hexafluoride for isotope separation and enrichment .
Chemical Reactions Analysis
Types of Reactions
Uranyl nitrate undergoes various chemical reactions, including:
Oxidation: Uranyl nitrate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: Uranyl nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with uranyl nitrate include reducing agents like hydrogen gas or metals, oxidizing agents like potassium permanganate, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving uranyl nitrate include uranium oxides, uranyl complexes with different ligands, and other uranium salts. These products are often used in further chemical processes or as intermediates in nuclear fuel reprocessing .
Scientific Research Applications
Uranyl nitrate has several scientific research applications, including:
Nuclear Chemistry: It is used in the study of nuclear fuel reprocessing and the development of advanced nuclear materials.
Analytical Chemistry: Uranyl nitrate is used as a reagent in various analytical techniques, including spectroscopy and chromatography.
Biological Research: It is used as a staining agent in electron microscopy to enhance the contrast of biological specimens.
Industrial Applications: Uranyl nitrate is used in the production of uranium hexafluoride for isotope separation and enrichment in the nuclear industry.
Mechanism of Action
The mechanism of action of uranyl nitrate involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a linear structure with strong U=O bonds, which allows it to interact with different chemical species. In nuclear fuel reprocessing, uranyl nitrate is dissolved in nitric acid, and the uranyl ion is extracted into organic solvents like tributyl phosphate for further processing .
Comparison with Similar Compounds
Similar Compounds
Uranyl Chloride (UO₂Cl₂): Similar to uranyl nitrate, uranyl chloride is used in nuclear chemistry and analytical applications. it has different solubility and reactivity properties.
Uranyl Sulfate (UO₂SO₄): This compound is also used in nuclear fuel reprocessing but has distinct chemical behavior compared to uranyl nitrate.
Sodium Diuranate (Na₂U₂O₇): Used in the extraction of uranium from ores, sodium diuranate has different preparation methods and applications compared to uranyl nitrate.
Uniqueness
Uranyl nitrate is unique due to its high solubility in water and organic solvents, making it highly suitable for nuclear fuel reprocessing. Its ability to form stable complexes with various ligands also makes it valuable in analytical and biological research .
Properties
CAS No. |
15905-86-9 |
|---|---|
Molecular Formula |
N4O12U |
Molecular Weight |
486.05 g/mol |
IUPAC Name |
uranium(4+);tetranitrate |
InChI |
InChI=1S/4NO3.U/c4*2-1(3)4;/q4*-1;+4 |
InChI Key |
XAEAESHKPMKXHN-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[U+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
